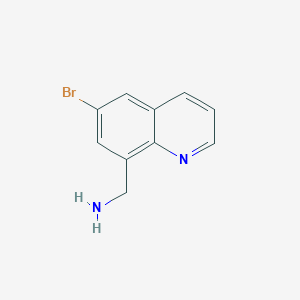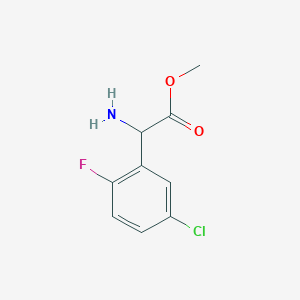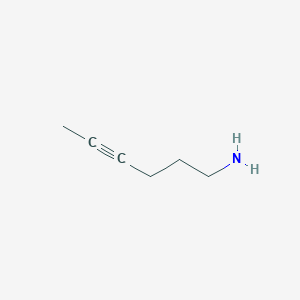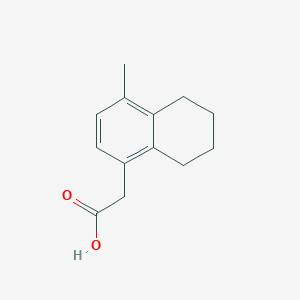
2-(3,4-dimethoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole is a complex organic compound that belongs to the class of indoles. Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group and a 2-nitro-1-phenylethyl group attached to the indole core. The compound’s unique structure makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Attachment of the 2-Nitro-1-Phenylethyl Group: This step involves the nitration of a phenylethyl group followed by its attachment to the indole core through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
2-(3,4-dimethoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products Formed
Oxidation: Amine derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Halogenated or alkylated products.
科学研究应用
2-(3,4-dimethoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-(3,4-dimethoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The nitro group can also undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells.
相似化合物的比较
Similar Compounds
2-(3,4-dimethoxyphenyl)-1H-indole: Lacks the 2-nitro-1-phenylethyl group.
3-(2-nitro-1-phenylethyl)-1H-indole: Lacks the 3,4-dimethoxyphenyl group.
2-phenyl-3-(2-nitro-1-phenylethyl)-1H-indole: Lacks the methoxy groups on the phenyl ring.
Uniqueness
2-(3,4-dimethoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole is unique due to the presence of both the 3,4-dimethoxyphenyl group and the 2-nitro-1-phenylethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C24H22N2O4 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC 名称 |
2-(3,4-dimethoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole |
InChI |
InChI=1S/C24H22N2O4/c1-29-21-13-12-17(14-22(21)30-2)24-23(18-10-6-7-11-20(18)25-24)19(15-26(27)28)16-8-4-3-5-9-16/h3-14,19,25H,15H2,1-2H3 |
InChI 键 |
KBOVZVRGNGKAKY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(2-aminoethoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13550474.png)

![8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde](/img/structure/B13550485.png)
![2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-(4,7-diazaspiro[2.5]octan-7-yl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13550496.png)
![1-Methyl-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B13550503.png)

![N-((1-Aminocycloheptyl)methyl)benzo[d]isothiazole-3-carboxamide hydrochloride](/img/structure/B13550507.png)
